Indane-1,3-dione-2-imine-N-acetic acid
Description
Structure
3D Structure
Properties
CAS No. |
130755-94-1 |
|---|---|
Molecular Formula |
C11H7NO4 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-[(1,3-dioxoinden-2-ylidene)amino]acetic acid |
InChI |
InChI=1S/C11H7NO4/c13-8(14)5-12-9-10(15)6-3-1-2-4-7(6)11(9)16/h1-4H,5H2,(H,13,14) |
InChI Key |
CZLLCVVDOCLZPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NCC(=O)O)C2=O |
Other CAS No. |
130755-94-1 |
Synonyms |
IDIAA indane-1,3-dione-2-imine-N-acetic acid |
Origin of Product |
United States |
Comprehensive Structural Characterization of Indane 1,3 Dione 2 Imine N Acetic Acid
Spectroscopic Analysis for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Based on data from analogous indane-1,3-dione derivatives, the following spectral characteristics are anticipated. iajps.comrsc.orgrsc.org
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The four protons on the aromatic ring of the indane core would appear as a complex multiplet system, likely in the range of δ 7.8-8.6 ppm. iajps.com The methylene (B1212753) (-CH₂-) protons of the N-acetic acid group would likely present as a singlet around δ 4.0-4.5 ppm. The acidic proton (-COOH) is expected to be a broad singlet at a significantly downfield shift, typically above δ 10.0 ppm, although its visibility can depend on the solvent used. hmdb.ca
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The two carbonyl carbons (C=O) of the indane-dione ring are expected to be the most downfield, appearing in the δ 190-200 ppm region. rsc.org The imine carbon (C=N) would likely resonate around δ 160-170 ppm. Carbons of the aromatic ring are predicted to fall within the δ 120-145 ppm range. The methylene carbon of the acetic acid group should appear around δ 45-55 ppm, and the carboxylic acid carbon is expected in the δ 170-180 ppm region. organicchemistrydata.org
2D-NMR: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent aromatic protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning each proton signal to its corresponding carbon atom and confirming the connectivity between the indane-dione core, the imine linker, and the acetic acid sidechain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Indane-1,3-dione-2-imine-N-acetic Acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.8 - 8.6 (m) | 120 - 145 |
| Imine C=N | - | 160 - 170 |
| Methylene CH₂ | 4.0 - 4.5 (s) | 45 - 55 |
| Carboxyl COOH | >10.0 (br s) | 170 - 180 |
| Carbonyl C=O | - | 190 - 200 |
Note: Data are predicted based on analogous compounds reported in the literature. iajps.comrsc.orghmdb.caorganicchemistrydata.org (s = singlet, br s = broad singlet, m = multiplet)
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The infrared spectrum of this compound is expected to be rich with information. Key absorption bands would include strong, sharp peaks for the asymmetric and symmetric stretching of the two carbonyl (C=O) groups of the dione (B5365651), typically found between 1700 and 1750 cm⁻¹. researchgate.netresearchgate.net A characteristic C=N imine stretching vibration should appear in the 1640-1680 cm⁻¹ region. iajps.com The carboxylic acid functional group would be identifiable by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which would overlay the C-H stretching signals, and a strong C=O stretching absorption around 1700-1730 cm⁻¹, which might overlap with the dione carbonyl signals. Aromatic C-H stretches would be seen above 3000 cm⁻¹. nist.gov
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are typically strong in Raman spectra. The C=N and C=O stretching vibrations would also be observable, providing confirmatory evidence for these functional groups.
Table 2: Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500 - 3300 (very broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Dione) | Asymmetric & Symmetric Stretch | 1700 - 1750 (strong) |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 (strong) |
| C=N (Imine) | Stretching | 1640 - 1680 (medium) |
| C-N | Stretching | 1350 - 1370 (medium) |
Note: Frequencies are predicted based on data from analogous compounds. iajps.comresearchgate.netresearchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive conjugation in the indane-1,3-dione system, extended through the imine bond, creates a significant chromophore. It is expected to exhibit strong absorptions in the UV region, corresponding to π-π* transitions. Additional, weaker n-π* transitions associated with the lone pairs on the oxygen and nitrogen atoms are also anticipated at longer wavelengths. The exact position of the absorption maxima (λ_max) would be sensitive to the solvent polarity.
Mass Spectrometry for Molecular Mass and Fragmentation Data
Mass spectrometry is used to determine the molecular weight and can provide structural clues through analysis of fragmentation patterns.
The molecular formula of this compound is C₁₁H₇NO₄, giving it a monoisotopic mass of approximately 217.0375 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 217. Key fragmentation pathways would likely involve the loss of the acetic acid group (-CH₂COOH, 59 Da) or the carboxyl group (-COOH, 45 Da). Another prominent fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the dione structure.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₇NO₄ |
| Monoisotopic Mass | 217.0375 u |
| [M]⁺ Peak (m/z) | 217 |
| Key Fragment Ion (m/z) | 172 ([M-COOH]⁺) |
| Key Fragment Ion (m/z) | 158 ([M-CH₂COOH]⁺) |
| Key Fragment Ion (m/z) | 189 ([M-CO]⁺) |
Note: Values are calculated based on the chemical structure. nih.govrsc.orgnist.gov
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound is not publicly available, analysis of related indane-1,3-dione derivatives allows for a reliable prediction of its solid-state features. nih.gov The indane-1,3-dione core is generally planar or nearly planar. The five-membered ring often adopts a slight envelope conformation. In the crystal lattice, the molecules would be expected to form extensive networks of hydrogen bonds, primarily involving the carboxylic acid groups, which typically form classic head-to-head dimers (O-H···O=C). Additional C-H···O interactions involving the dione carbonyls would also contribute to the stability of the crystal packing.
Conformational Analysis and Stereochemical Considerations
The primary stereochemical feature of this molecule is the potential for E/Z isomerism about the carbon-nitrogen double bond (C=N) of the imine. The relative stability of the E and Z isomers would be influenced by steric hindrance between the indane-1,3-dione ring and the N-acetic acid group. Computational modeling and 2D-NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to determine the predominant isomer in solution. Conformational flexibility is largely limited, though some rotation is possible around the N-CH₂ and CH₂-COOH single bonds of the acetic acid side chain.
Theoretical and Computational Investigations of Indane 1,3 Dione 2 Imine N Acetic Acid
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the indane-1,3-dione framework, these methods provide insights into electron distribution, orbital energies, and the nature of chemical bonds, which collectively dictate the molecule's stability and reactivity.
These studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of chemical reactivity and kinetic stability. For related indane-1,3-dione derivatives, DFT calculations have been used to determine these orbital energies, providing a basis for understanding their electronic behavior. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for Analogous Indane-1,3-dione Derivatives
| Property | Calculated Value (Representative Analogue) | Significance |
| HOMO Energy | ~ -6.0 to -7.0 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | Variable (depends on conformation) | Influences solubility and intermolecular interactions. |
Note: The values in this table are representative and collated from studies on various indane-1,3-dione derivatives, not specifically Indane-1,3-dione-2-imine-N-acetic acid.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theoretical accuracy. Research on the condensation product of 2-acetyl-indan-1,3-dione and aniline (B41778) has utilized ab initio Hartree-Fock (HF) calculations with basis sets such as HF/6-31G** to predict the energetics and geometries of different isomers and tautomers. researchgate.netcarnegiescience.edu These high-level calculations have been crucial in confirming that the enamine isomer is energetically favored over the Schiff base form in that specific system. researchgate.netcarnegiescience.edu
Such studies demonstrate the capability of ab initio methods to provide definitive structural and energetic information for complex indane-1,3-dione derivatives. Although specific ab initio data for this compound is absent from the literature, the precedent set by these studies suggests that methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could yield highly accurate predictions for its molecular properties. For example, MP2/6-31G** level calculations were used to optimize the geometries of tautomers of 2-carboxyamide-indan-1,3-dione. researchgate.net
Conformational Landscapes and Energy Minimization Studies
The flexibility of the N-acetic acid side chain in this compound allows for multiple conformations. Understanding the conformational landscape and identifying the minimum energy conformers is essential, as these factors govern the molecule's shape and how it interacts with other molecules.
Computational techniques such as molecular mechanics and dynamics simulations are often used to explore the potential energy surface of flexible molecules. For a series of anticoagulant rodenticides based on the 1,3-indandione (B147059) scaffold, molecular dynamics and simulated annealing calculations were performed to assess their conformational freedom. researchgate.net These simulations generate a multitude of possible conformers, which are then classified into families based on their structural similarities and energy levels. researchgate.net This approach would be directly applicable to this compound to determine the preferred orientations of the acetic acid group relative to the indane-1,3-dione core.
Tautomeric Equilibria Analysis of Indane-1,3-dione Imine Systems
Tautomerism is a critical feature of 1,3-dicarbonyl compounds and their derivatives. The indane-1,3-dione framework can exist in several tautomeric forms, and the position of the equilibrium is highly sensitive to the nature of the substituent at the 2-position and the solvent environment. carnegiescience.edunih.gov
A detailed theoretical and spectroscopic study on 2-substituted indan-1,3-diones provides a strong model for understanding the tautomerism in this compound. carnegiescience.eduresearchgate.netnih.gov The most relevant analogue from this study is 2-carboxyamide-indan-1,3-dione. Computational investigations revealed that this compound exists as a mixture of two principal tautomers:
2-(hydroxyaminomethylidene)-indan-1,3-dione (analogous to the enol-imine form)
2-carboamide-1-hydroxy-3-oxo-indan (analogous to the keto-enamine form)
Quantum chemical calculations showed that these two tautomers are very close in energy, suggesting that they coexist in equilibrium with a very fast proton transfer between them. carnegiescience.eduresearchgate.netnih.gov A similar equilibrium is highly probable for this compound, involving the imine-enol and enamine-keto forms, as well as potential zwitterionic structures involving the carboxylic acid proton.
Table 2: Calculated Relative Energies of Tautomers for 2-Carboxyamide-indan-1,3-dione (Analogue)
| Tautomer | Relative Energy (kcal/mol) at MP2/6-311G** Level |
| Tautomer a (2-hydroxyaminomethylidene) | 0.14 |
| Tautomer b (1-hydroxy-3-oxo-indan) | 0.00 |
Data sourced from a theoretical study on 2-substituted indan-1,3-diones. researchgate.net
This small energy difference underscores the dynamic nature of the tautomeric equilibrium in such systems. researchgate.net
Reaction Mechanism Elucidation through Computational Simulations
The formation of this compound occurs through the well-known ninhydrin (B49086) reaction with the amino acid glycine (B1666218). pearson.combyjus.com The generally accepted mechanism involves the formation of a Schiff base (a ketimine) as a key intermediate. mst.edu
The reaction proceeds as follows:
The amino group of glycine performs a nucleophilic attack on one of the carbonyl groups of ninhydrin (which exists in equilibrium with its hydrated form, 2,2-dihydroxy-1,3-indandione).
This is followed by dehydration to form the C=N double bond of the imine. byjus.commst.edu
For the classic ninhydrin test that produces Ruhemann's purple, this intermediate Schiff base undergoes decarboxylation. mst.edu
Computational simulations can be used to map the reaction pathway, identify transition states, and calculate activation energies for each step. While specific simulations for the ninhydrin-glycine reaction are not detailed in the searched literature, the principles of modeling Schiff base formation are well-established. youtube.com Such simulations would clarify the precise energetics of the condensation and dehydration steps leading to the formation of this compound.
Prediction of Spectroscopic Parameters from First Principles
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret experimental spectra. Methods like Time-Dependent DFT (TD-DFT) are used to calculate electronic transitions, which correspond to UV-Vis absorption spectra.
For 2-substituted indan-1,3-diones, TD-DFT calculations have been successfully used to predict the π-π* electron transitions for different tautomers. researchgate.net These theoretical spectra showed good agreement with experimental measurements and helped to assign the observed absorption bands to specific tautomeric forms. researchgate.net This approach would be invaluable for this compound to understand its UV-Vis spectrum and how it changes with solvent or pH due to shifts in the tautomeric equilibrium.
Similarly, vibrational frequencies (IR and Raman spectra) can be computed using DFT and ab initio methods. Calculations on related piperidin-4-one semicarbazone and other complex organic molecules have shown that computed vibrational frequencies, when appropriately scaled, match well with experimental data, aiding in the assignment of complex vibrational modes. researchgate.net This would allow for a detailed interpretation of the IR spectrum of this compound, helping to identify characteristic peaks for the C=O, C=N, and COOH functional groups in its different potential tautomers.
Chemical Reactivity and Transformation Mechanisms of Indane 1,3 Dione 2 Imine N Acetic Acid
Nucleophilic and Electrophilic Activation Sites within the Molecule
The molecular architecture of Indane-1,3-dione-2-imine-N-acetic acid features a distinct distribution of electron density, creating several active sites for both nucleophilic and electrophilic attack.
Electrophilic Sites: The primary electrophilic centers are the carbon atoms of the two carbonyl groups (C1 and C3) within the indane-dione ring. These carbons are susceptible to attack by nucleophiles. Additionally, the imine carbon (C2) is electrophilic, a reactivity that is enhanced upon protonation of the adjacent nitrogen atom. thieme-connect.de The carboxyl carbon of the N-acetic acid group also serves as an electrophilic site.
Nucleophilic Sites: The imine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. The oxygen atoms of the carbonyl and carboxyl groups also have lone pairs and can act as nucleophiles or bases. While the C2 carbon in the parent indane-1,3-dione is a strong nucleophile, especially in its enolate form, this reactivity is altered by its incorporation into the imine double bond. nih.govwikipedia.org However, the extended conjugated system can delocalize negative charge, potentially leading to nucleophilic character at other positions under certain conditions.
| Site | Type | Potential Reactions |
| Carbonyl Carbons (C1, C3) | Electrophilic | Nucleophilic addition |
| Imine Carbon (C2) | Electrophilic | Nucleophilic addition (e.g., hydrolysis) |
| Imine Nitrogen | Nucleophilic | Protonation, Alkylation |
| Carboxyl Carbon | Electrophilic | Esterification, Amidation |
| Aromatic Ring | Nucleophilic | Electrophilic aromatic substitution |
Hydrolysis and Reversibility of the Imine Linkage
The imine bond (C=N), sometimes referred to as a Schiff base, is characteristically susceptible to hydrolysis, a reversible reaction that cleaves the double bond. This process is the reverse of the condensation reaction used to form the imine from a primary amine and a carbonyl compound. news-medical.net
The hydrolysis of this compound in an aqueous medium would yield 2,2-dihydroxyindane-1,3-dione (ninhydrin) and glycine (B1666218) (aminoacetic acid). The reaction is typically catalyzed by acid, which protonates the imine nitrogen. masterorganicchemistry.com This protonation increases the electrophilicity of the imine carbon, facilitating the nucleophilic attack by a water molecule. thieme-connect.dechemistrysteps.com
The general mechanism proceeds through the following key steps:
Protonation: The imine nitrogen is protonated by an acid catalyst (H₃O⁺).
Nucleophilic Attack: A water molecule attacks the now highly electrophilic imine carbon.
Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.
Elimination: The C-N bond cleaves, eliminating the primary amine (glycine) and regenerating a protonated carbonyl group.
Deprotonation: The protonated carbonyl is deprotonated by water to give the final ketone product.
Given that the reaction is reversible, the equilibrium can be shifted. An excess of water favors the hydrolysis products, while the removal of water drives the formation of the imine. chemistrysteps.com
Photochemical Reactivity and Excited State Dynamics
Indane-1,3-dione derivatives are well-known for their photochemical properties and are employed as photoinitiators and in the design of push-pull dyes. researchgate.netencyclopedia.pub The extended π-conjugated system in this compound, encompassing the aromatic ring and the dione-imine chromophore, suggests that it is likely to be photoactive.
Research on similar imine systems has shown that they can be controlled by light. researchgate.net Upon absorption of light, the molecule is promoted to an electronic excited state. In this state, the electron density distribution is significantly different from the ground state. For some imines, this can lead to:
E/Z Isomerization: Rotation around the C=N bond, which is typically restricted in the ground state, can become possible in the excited state, leading to different geometric isomers.
Enhanced Reactivity: The change in electron density upon photoexcitation can accelerate reactions such as imine exchange or hydrolysis. researchgate.net The excited state may feature increased electron density on the nitrogen and reduced density on the carbon, potentially altering its susceptibility to nucleophilic or electrophilic attack. researchgate.net
While specific excited-state dynamics for the title compound are not detailed in the available literature, the known photochemical activity of the indane-1,3-dione scaffold strongly indicates a potential for light-induced reactivity. nih.gov
Thermal Decomposition Pathways and Pyrolysis Products
Decarboxylation: Loss of carbon dioxide from the N-acetic acid moiety is a common thermal reaction for carboxylic acids.
Imine Bond Cleavage: The C=N bond could cleave, leading to radical or other reactive intermediates derived from the indane-dione and glycine fragments.
Ring Fragmentation: At very high temperatures, the indane ring system itself would be expected to break down.
It has been noted in studies of related compounds that heating above 200°C is likely to cause thermal degradation, but the specific products were not identified. researchgate.net Without dedicated experimental studies, any proposed pathway remains speculative.
Investigation of Rearrangement Reactions (e.g., Photo-Wolff rearrangement)
Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. The Photo-Wolff rearrangement is a specific photochemical reaction of α-diazocarbonyl compounds, which, upon extrusion of dinitrogen gas, form a ketene intermediate.
This compound is not an α-diazocarbonyl compound. Its structure lacks the crucial diazo group (-N₂) adjacent to a carbonyl group. Therefore, it would not be expected to undergo a Photo-Wolff rearrangement.
No other specific rearrangement reactions for this compound or closely related indane-1,3-dione imine derivatives have been reported in the surveyed literature. The stability of the conjugated indane-dione system generally makes skeletal rearrangements unfavorable under typical conditions.
Derivatization and Scaffold Functionalization of Indane 1,3 Dione 2 Imine N Acetic Acid
Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a prime site for derivatization through common organic transformations. Standard procedures for esterification and amidation can be applied to modify the polarity and steric bulk of this part of the molecule.
Esterification: The carboxylic acid can be converted to its corresponding esters through various established methods. google.com Reaction with an appropriate alcohol in the presence of an acid catalyst or a coupling agent is a standard approach. Alternatively, the use of an acid chloride or anhydride (B1165640) can facilitate the transformation. google.com For instance, reacting the parent acid with an alcohol in the presence of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or with an anhydride and a base such as 4-dimethylaminopyridine (B28879) (DMAP) would yield the desired ester. google.com
Amidation: Similarly, the synthesis of amides can be achieved by reacting the carboxylic acid with a primary or secondary amine using peptide coupling agents. This reaction creates a stable amide bond, allowing for the introduction of a wide array of functional groups.
Modifications at the Indane-1,3-dione Ring System
The indane-1,3-dione core serves as a robust scaffold that can be modified at either the aromatic ring or the C-2 position, although the latter is already functionalized in the title compound.
Direct electrophilic aromatic substitution, such as nitration or halogenation, on the pre-formed indane-1,3-dione scaffold is generally not feasible. nih.govencyclopedia.pub Instead, functional groups are typically introduced onto the aromatic ring of a precursor molecule, such as phthalic anhydride or dialkyl phthalate, prior to the cyclization reaction that forms the indane-1,3-dione core. nih.govencyclopedia.pub This strategy allows for the synthesis of a diverse range of substituted indane-1,3-diones.
For example, using halogenated or nitrated phthalic anhydrides in condensation reactions with reagents like malonic acid or ethyl acetoacetate (B1235776) provides access to the corresponding substituted indane-1,3-dione derivatives. nih.govencyclopedia.pub
Table 1: Examples of Substituted Indane-1,3-diones from Precursors
| Precursor | Resulting Indane-1,3-dione Derivative | Reference |
|---|---|---|
| Nitro-substituted phthalic anhydride | Nitro-indane-1,3-dione | nih.govencyclopedia.pub |
| Chloro-substituted phthalic anhydride | Chloro-indane-1,3-dione | nih.govencyclopedia.pub |
| Halogenated phthalic anhydrides | Various halogenated indane-1,3-diones | nih.gov |
The methylene (B1212753) group at the C-2 position of the parent indane-1,3-dione is highly acidic and reactive due to the flanking carbonyl groups. nih.govwikipedia.org This active methylene group is an excellent nucleophile and readily participates in a variety of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. nih.govencyclopedia.pub In this reaction, indane-1,3-dione is condensed with aldehydes or ketones in the presence of a weak base like piperidine (B6355638) or sodium acetate (B1210297) to yield 2-arylidene or 2-alkylidene derivatives. nih.govijpsr.comresearchgate.net
It is crucial to note that for Indane-1,3-dione-2-imine-N-acetic acid, the C-2 position is already functionalized with an imine group. Therefore, it cannot undergo Knoevenagel condensation directly. However, the 2-arylidene-1,3-indanediones prepared via this method are themselves versatile intermediates for further synthesis, including the construction of fused and spirocyclic systems. researchgate.netresearchgate.net
Annulation Reactions Leading to Novel Fused Heterocycles
Derivatives of indane-1,3-dione are valuable precursors for annulation reactions, which lead to the formation of novel fused heterocyclic ring systems. researchgate.net The 2-arylidene-1,3-indanediones, synthesized via the Knoevenagel condensation, are particularly useful in this regard, acting as reactive dienophiles or dipolarophiles. researchgate.netresearchgate.net
These intermediates can undergo cycloaddition reactions with various partners to construct complex polycyclic structures. For example, reaction with ammonia (B1221849) derivatives can yield fused pyrazolines and isoxazolines. researchgate.net These reactions highlight the utility of the indane-1,3-dione scaffold in building molecular complexity. researchgate.netresearchgate.netacs.org
Synthesis of Spiro Compounds from Related Indane-1,3-dione Precursors
The indane-1,3-dione framework is a cornerstone in the synthesis of spiro compounds, where a single carbon atom is part of two distinct rings. nih.gov The synthesis of these complex structures often relies on multi-component reactions starting from indane-1,3-dione or its derivatives. researchgate.netbeilstein-journals.org
Key precursors, such as 2-arylidene-1,3-indanediones, can react with various substrates to generate intricate spirocyclic systems. researchgate.net For instance, three-component reactions involving an arylamine, isatin, and cyclopentane-1,3-dione (a related dione) have been shown to produce spiro[dihydropyridine-oxindoles]. beilstein-journals.org Similarly, copper-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones affords spiro[indane-1,3-dione-1-pyrrolines]. rsc.org
Table 2: Examples of Spiro Compounds from Dione (B5365651) Precursors
| Precursors | Spiro Compound Class | Reference |
|---|---|---|
| Arylamine, isatin, cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindoles] | beilstein-journals.org |
| Ketoxime acetates, 2-arylideneindane-1,3-diones | Spiro[indane-1,3-dione-1-pyrrolines] | rsc.org |
Controlled Polymerization and Supramolecular Assembly Applications
The unique electronic properties of the indane-1,3-dione scaffold have led to its use in materials science, particularly in polymerization and supramolecular chemistry.
Polymerization: Indane-1,3-dione derivatives, especially those with a push-pull electronic structure created via Knoevenagel condensation, have been developed as high-performance photoinitiators for free-radical polymerization. nih.govbohrium.comresearchgate.net In these systems, the indane-1,3-dione moiety acts as a potent electron acceptor. encyclopedia.pubresearchgate.net When combined with an electron donor and a third component, these dyes can efficiently initiate polymerization upon exposure to visible light, finding applications in areas like 3D printing. bohrium.com
Supramolecular Assembly: The rigid structure and electron-accepting nature of the indane-1,3-dione core make it a valuable building block in supramolecular chemistry. mdpi.com It has been incorporated into larger macrocyclic structures like cyclophanes, which are important in host-guest chemistry for their ability to bind smaller molecules. mdpi.com The ability to functionalize the scaffold allows for the fine-tuning of its electronic and steric properties, making it adaptable for the design of complex molecular assemblies and functional materials. google.com
Coordination Chemistry of Indane 1,3 Dione 2 Imine N Acetic Acid As a Ligand
Synthesis of Metal Complexes with Transition Metal Ions
The formation of metal complexes with Indane-1,3-dione-2-imine-N-acetic acid is achieved through the reaction of the Schiff base with respective metal salts. The presence of the metal ion during the synthesis is crucial as it stabilizes the Schiff base, preventing it from proceeding to further reaction products that might occur in the absence of the metal ion.
The synthesis of Cobalt(II), Nickel(II), and Zinc(II) complexes with this compound has been successfully carried out. These complexes are colored and have been characterized using various physicochemical and spectroscopic techniques. The formation of these stable complexes highlights the role of the metal ion in directing the reaction to favor the formation of the Schiff base metal chelate.
Determination of Metal-Ligand Stoichiometry and Chelation Modes
The stoichiometry of the metal complexes of this compound has been determined through elemental analysis and other characterization methods.
This compound acts as a monobasic tridentate ligand, coordinating to the metal ion through two oxygen atoms and one nitrogen atom (ONO donor). This tridentate chelation leads to the formation of two stable five-membered rings, enhancing the stability of the resulting metal complexes. For the Co(II), Ni(II), and Zn(II) complexes, an octahedral geometry has been proposed. In these structures, two molecules of the tridentate ligand coordinate to a single metal ion.
Advanced Characterization of Metal Complexes
A variety of spectroscopic techniques have been employed to elucidate the structure and bonding in the metal complexes of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. The IR spectra of the complexes show characteristic shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, changes in the stretching frequencies of the carboxylate group and the imine group upon complexation confirm their involvement in coordination to the metal center.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The d-d electronic transitions observed for the Co(II) and Ni(II) complexes are consistent with an octahedral geometry around the metal ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data for these specific complexes is not extensively provided in the search results, NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes like those of Zn(II) in solution.
Data Tables
Table 1: Physical Properties of Metal Complexes of this compound
| Complex | Color |
| Co(II) Complex | Not Specified |
| Ni(II) Complex | Not Specified |
| Zn(II) Complex | Not Specified |
Table 2: Proposed Geometry of Metal Complexes
| Metal Ion | Coordination Geometry |
| Co(II) | Octahedral |
| Ni(II) | Octahedral |
| Zn(II) | Octahedral |
Magnetic Susceptibility and Electronic Spectral Studies
The electronic spectra and magnetic properties of metal complexes offer profound insights into their geometric and electronic structures. For complexes of ligands structurally analogous to this compound, such as those derived from the condensation of 2-acetyl-indan-1,3-dione with various amines, these studies have been pivotal in elucidating the coordination environment around the central metal ion.
The magnetic moments of these complexes, measured at room temperature, are instrumental in determining the geometry of the complex. For instance, Co(II), Ni(II), and Cu(II) complexes with related Schiff base ligands have been reported to exhibit magnetic susceptibility values consistent with octahedral or distorted octahedral geometries. asianpubs.org In a study of metal complexes with a Schiff base derived from 2-furancarboxaldehyde and o-phenylenediamine, magnetic and solid reflectance spectra were used to establish octahedral and tetrahedral geometries for the complexes. tubitak.gov.tr
The electronic absorption spectra of these complexes, typically recorded in DMF or DMSO solutions, show bands that are attributable to d-d electronic transitions within the metal orbitals and charge-transfer transitions between the ligand and the metal. These spectral data are crucial for proposing the geometry of the complexes. For many Schiff base complexes of Co(II), Ni(II), and Cu(II), the electronic spectral data suggest square-planar or octahedral geometries. rdd.edu.iqrasayanjournal.co.inajrconline.org
For example, in Cu(II) complexes with a square planar geometry, the unpaired electron lies in the dx²-y² orbital, which is reflected in the EPR spectral data. rasayanjournal.co.in The electronic spectra of Co(II) complexes with related Schiff base ligands often suggest a square planar geometry, while Fe(III) and Mn(III) complexes tend to exhibit octahedral geometries. aristonpubs.com
Table 1: Magnetic Moment and Electronic Spectral Data for Analagous Metal Complexes
| Metal Ion | Proposed Geometry | Magnetic Moment (B.M.) | Electronic Transition Bands (nm) |
| Co(II) | Octahedral | 4.8 - 5.2 | ~520, ~680 |
| Ni(II) | Octahedral | 2.9 - 3.4 | ~400, ~650, ~1000 |
| Cu(II) | Distorted Octahedral | 1.8 - 2.2 | ~600-700 |
| Fe(III) | Octahedral | ~5.9 | ~450, ~550 |
| Mn(II) | Tetrahedral | ~5.9 | ~440, ~470 |
Note: The data presented in this table is a synthesis of typical values reported for metal complexes with Schiff base ligands derived from 2-acetyl-indan-1,3-dione and other structurally similar compounds.
Thermal Stability Analysis (TGA/DTA)
The TGA curves of hydrated complexes typically show an initial weight loss at a lower temperature range, corresponding to the removal of water molecules. This is followed by subsequent decomposition steps at higher temperatures, which involve the degradation of the organic ligand. tubitak.gov.trajrconline.org The thermal behavior of these chelates often shows that hydrated complexes lose water molecules of hydration in the first step, followed by the decomposition of anions and ligand molecules in subsequent steps. tubitak.gov.tr
For instance, a study on Co(II), Fe(III), and Mn(III) complexes with a heterocyclic Schiff base ligand demonstrated that the Co(II) complex exhibited the highest thermal stability, followed by the Mn(III) and Fe(III) complexes. aristonpubs.com The decomposition pathways and kinetic parameters of the decomposition can be determined from the TGA data. aristonpubs.com In some cases, the complexes are found to be thermally stable up to 300-350 °C, after which the decomposition of the organic moiety commences. The final residue upon decomposition at high temperatures usually corresponds to the respective metal oxide.
Table 2: Thermal Analysis Data for Representative Analogous Metal Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |
| [Co(L)₂(H₂O)₂] | 1 | 100 - 180 | ~5 | Loss of 2 H₂O |
| 2 | 250 - 450 | ~45 | Decomposition of ligand | |
| 3 | > 450 | ~20 | Formation of CoO | |
| [Ni(L)₂(H₂O)₂] | 1 | 110 - 190 | ~5 | Loss of 2 H₂O |
| 2 | 280 - 480 | ~48 | Decomposition of ligand | |
| 3 | > 480 | ~22 | Formation of NiO | |
| [Cu(L)₂(H₂O)₂] | 1 | 90 - 170 | ~5 | Loss of 2 H₂O |
| 2 | 230 - 430 | ~43 | Decomposition of ligand | |
| 3 | > 430 | ~21 | Formation of CuO |
Note: 'L' represents a Schiff base ligand structurally similar to this compound. The data is illustrative of typical thermal decomposition patterns.
Interdisciplinary Research Perspectives and Future Directions for Indane 1,3 Dione 2 Imine N Acetic Acid
Development of Novel Synthetic Methodologies
The synthesis of Indane-1,3-dione-2-imine-N-acetic acid, while not explicitly detailed in current literature, can be strategically designed by leveraging well-established reactions involving the indane-1,3-dione core. The primary approach would likely involve a condensation reaction at the C2 position of the dione (B5365651).
A plausible and direct synthetic route would be the Knoevenagel-type condensation of indane-1,3-dione with glycine (B1666218) (aminoacetic acid). This reaction, typically catalyzed by a base like piperidine (B6355638) or an acid, would form the desired imine (Schiff base) linkage. nih.govijpsr.comiajps.com Modifications to this approach could involve using glycine esters followed by hydrolysis to yield the final carboxylic acid, potentially offering better solubility and reaction control.
Alternative multi-step methodologies could also be explored. For instance, a common strategy for creating 2-substituted indane-1,3-diones involves the initial synthesis of 2-arylidene-1,3-indanediones, which are then further modified. srce.hr A potential, albeit more complex, pathway could involve the condensation of indane-1,3-dione with an aldehyde containing a protected amine group, followed by deprotection and subsequent alkylation with a haloacetic acid ester.
Recent advancements in synthetic chemistry, such as microwave-assisted organic synthesis (MAOS), could offer significant advantages, including reduced reaction times, higher yields, and cleaner product formation. researchgate.net Palladium-catalyzed cross-coupling reactions, which have been successfully used for the α-arylation of indane-1,3-dione, could also be adapted to forge the C-N bond, representing a more advanced synthetic strategy. organic-chemistry.org
| Proposed Synthetic Route | Key Reagents | Reaction Type | Potential Advantages | Reference for Core Reaction |
| Direct Condensation | Indane-1,3-dione, Glycine | Knoevenagel / Imine Formation | Atom-economical, one-pot synthesis | nih.govijpsr.com |
| Two-Step (Ester Route) | Indane-1,3-dione, Glycine ethyl ester, NaOH/H₃O⁺ | Condensation then Hydrolysis | Improved solubility, controlled reaction | nih.govsrce.hr |
| Microwave-Assisted Synthesis | Indane-1,3-dione, Glycine | Microwave-Irradiated Condensation | Rapid, high yield, energy efficient | researchgate.net |
| Palladium-Catalyzed Coupling | 2-Halo-indane-1,3-dione, Glycine derivative | C-N Cross-Coupling | Broad substrate scope, functional group tolerance | organic-chemistry.org |
Exploration of Catalyst Design and Organic Transformations
The molecular architecture of this compound is intrinsically suited for applications in catalysis. The presence of multiple coordination sites—the imine nitrogen, the carbonyl oxygens, and the carboxylate group—makes it an excellent candidate for a multidentate ligand in coordination chemistry.
Ligand and Catalyst Design: This compound could be designed as a novel pincer-type ligand for transition metal catalysts. Upon deprotonation, the carboxylate group, along with the imine nitrogen and one of the carbonyl oxygens, could form a stable complex with various metal centers (e.g., Pd, Ru, Cu, Rh). Such catalysts could be explored for a range of organic transformations, including C-C coupling reactions, asymmetric hydrogenation, and oxidation reactions. The rigid indane backbone would provide steric bulk and conformational stability to the catalytic center, potentially influencing stereoselectivity in asymmetric catalysis. nih.gov
Organocatalysis: The molecule itself possesses both acidic (carboxylic acid) and basic (imine) functionalities, opening avenues for its use as an organocatalyst. This bifunctional nature could be harnessed to activate both nucleophiles and electrophiles simultaneously in cascade or domino reactions. researchgate.net For example, it could potentially catalyze aldol (B89426) or Michael addition reactions by mimicking the enzymatic activity where acidic and basic residues work in concert.
Versatile Synthetic Intermediate: Beyond its direct use in catalysis, the indane-1,3-dione core is a known precursor for complex fused and spirocyclic heterocyclic systems through domino reactions and multi-component reactions (MCRs). researchgate.netresearchgate.net The imine-N-acetic acid moiety would introduce novel reactivity and functionality into these complex scaffolds, enabling the synthesis of unique molecular libraries for further applications.
Integration of Computational and Experimental Approaches for Material Design
The synergy between computational modeling and experimental synthesis is a powerful paradigm for accelerating materials discovery. nih.gov For a novel molecule like this compound, this integrated approach is particularly valuable for predicting properties and guiding synthetic efforts.
Predictive Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the molecule's structural, electronic, and photophysical properties. researchgate.netresearchgate.net Key parameters that can be modeled include:
Electronic Structure: Calculating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This is crucial for applications in organic electronics, as it determines the electron-accepting capability and the electronic band gap. rsc.org
Optical Properties: Simulating the UV-Visible absorption spectrum to predict its color and light-absorbing characteristics. researchgate.net
Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can later be used to confirm the identity and purity of the synthesized compound.
A computational study on the interaction between 1,2-indanedione and psychoactive amphetamine has demonstrated the utility of these methods in understanding intermolecular forces, a principle that can be extended to predict how our target molecule might interact with other analytes or materials. rsc.org
Guiding Experimental Design: Computational results can guide the design of new materials. For instance, by modeling how substitutions on the aromatic ring of the indane core affect the HOMO/LUMO levels, researchers can tune the molecule's electronic properties for specific applications, such as optimizing the efficiency of organic solar cells or sensitizers. researchgate.netrsc.org This predictive power reduces the need for trial-and-error synthesis, saving time and resources. DFT can also be used to elucidate reaction mechanisms, supporting the development of more efficient synthetic pathways. researchgate.net
Emerging Applications in Chemical Sensors and Probes
The indane-1,3-dione scaffold is a known electron-acceptor, a property that is fundamental to the design of many optical sensors. nih.govmdpi.com The specific structure of this compound makes it a highly promising candidate for the development of selective chemosensors.
The imine-N-acetic acid group can act as an efficient ion-binding or chelating site. This functionality is analogous to the well-known chelating agent EDTA (ethylenediaminetetraacetic acid) and suggests a strong affinity for various metal cations. Upon binding a metal ion, two primary effects can be anticipated:
Colorimetric Sensing: The coordination of a metal ion would alter the electronic structure of the conjugated system. This perturbation of the electronic energy levels would likely cause a shift in the molecule's maximum absorption wavelength, resulting in a visible color change. This would enable its use as a "naked-eye" colorimetric sensor for specific metals.
Fluorometric Sensing: Many indane-1,3-dione derivatives exhibit fluorescence. The binding of an analyte can either quench this fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor) through mechanisms like Chelation-Enhanced Fluorescence (CHEF). The detection of cyanide ions by an indane-based probe has already been demonstrated, showcasing the potential of this scaffold in anion sensing as well. researchgate.net
The combination of a specific binding site (the imine-acetic acid head) and a responsive signaling unit (the indane-1,3-dione chromophore) is a classic design for high-sensitivity, high-selectivity chemical probes.
Design of Responsive Molecular Systems
"Smart" or responsive molecular systems are materials designed to change their properties in response to external stimuli such as light, pH, temperature, or the presence of a specific chemical. The inherent functionalities of this compound provide multiple handles for creating such systems.
pH-Responsive Systems: The carboxylic acid group makes the molecule inherently pH-sensitive. At low pH, the acid will be protonated (-COOH), while at higher pH, it will exist as the deprotonated carboxylate anion (-COO⁻). This change in protonation state can alter the molecule's solubility, conformation, and electronic properties. If incorporated into a polymer backbone, this could be used to create pH-responsive hydrogels or drug-delivery systems.
Photo-Responsive Materials: The indane-1,3-dione core is used in photoinitiators and other photopolymerization applications, indicating its photochemical activity. nih.govnih.gov The imine (C=N) bond in the target molecule could potentially undergo photo-induced isomerization (E/Z isomerization) upon irradiation with UV light, similar to azobenzene (B91143) derivatives. This reversible change in molecular geometry could be used to control the properties of a material at the macroscale, leading to applications in optical switching and data storage.
Multi-Responsive Systems: By combining these features, a single system based on this molecule could respond to multiple stimuli. For example, a polymer containing this moiety could exhibit one response to a change in pH and a different response upon exposure to a specific metal ion. This multi-responsiveness is highly sought after for creating sophisticated molecular switches and logic gates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
